

Application Notes and Protocols for In Vivo Mouse Studies with SKLB1002

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	SKLB1002
Cat. No.:	B612002

[Get Quote](#)

Introduction

SKLB1002 is a potent, ATP-competitive, and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinase.[1][2][3] By targeting VEGFR2, **SKLB1002** effectively blocks the VEGF signaling pathway, a critical regulator of angiogenesis, which is the formation of new blood vessels.[4][5][6] Its mechanism of action involves the inhibition of VEGF-induced phosphorylation of VEGFR2 and its downstream signaling cascades, including the MAPK (ERK1/2, JNK, p38), FAK, and Src pathways.[3][4][5][7][8] This disruption of signaling leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing angiogenesis.[4][5][7] Consequently, **SKLB1002** has demonstrated significant anti-angiogenic and anti-tumor activity in various preclinical models, making it a promising candidate for cancer therapy and for studying angiogenesis-dependent diseases.[5][6][9]

These application notes provide detailed protocols for the preparation and administration of **SKLB1002** for in vivo mouse studies, specifically for systemic administration in tumor models and topical application in ocular angiogenesis models.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of SKLB1002

Kinase Target	IC50 (nM)
VEGFR2	32
c-Kit	620
Ret	2500
FMS	2900
PDGFR α	3100
Aurora A	3900

Data sourced from Sigma-Aldrich product information.

Table 2: In Vivo Anti-Tumor Efficacy of SKLB1002 in Mouse Xenograft Models

Tumor Model	Mouse Strain	Administration Route	Dosage Regimen	Tumor Growth Inhibition (%)	Reference
SW620 (human colon)	Athymic mice	Intraperitoneal (i.p.)	100 mg/kg/day	72	
HepG2 (human liver)	Athymic mice	Intraperitoneal (i.p.)	100 mg/kg/day	63	
Human Tumor Xenografts	Athymic mice	Not specified	100 mg/kg/day	>60	[5]

Experimental Protocols

Protocol 1: Preparation of SKLB1002 for Intraperitoneal (i.p.) Injection in Tumor Models

This protocol describes the preparation of **SKLB1002** for systemic administration in mouse xenograft studies. Due to its low aqueous solubility, a co-solvent system is required.

Materials:

- **SKLB1002** powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile 0.9% saline
- Sterile conical tubes
- Vortex mixer

Procedure:

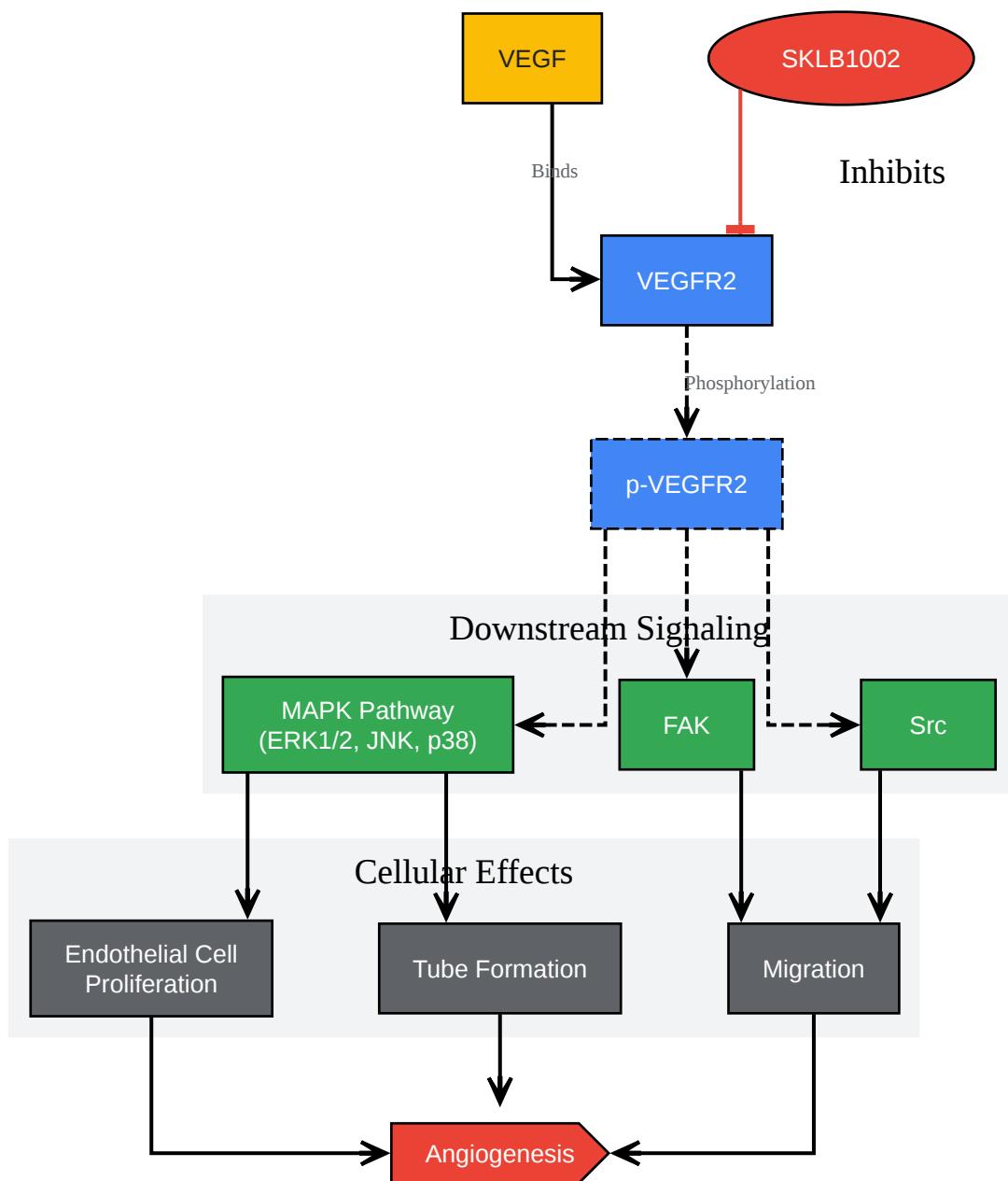
- Vehicle Preparation:
 - Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.[10][11]
 - For example, to prepare 10 mL of vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of sterile saline.
 - Vortex thoroughly until a clear, homogeneous solution is formed.
- **SKLB1002** Formulation:
 - Determine the required concentration of **SKLB1002** based on the desired dosage and the average weight of the mice. For a 100 mg/kg dose in a 20g mouse, you would need 2 mg per mouse. Assuming an injection volume of 0.1 mL, the required concentration is 20 mg/mL.

- Weigh the required amount of **SKLB1002** powder.
- First, dissolve the **SKLB1002** powder in the DMSO portion of the vehicle. For the 10 mL example, dissolve the calculated amount of **SKLB1002** in 1 mL of DMSO.
- Gradually add the PEG300, Tween-80, and saline while vortexing to ensure the compound remains in solution.
- Administration:
 - Administer the prepared **SKLB1002** solution to mice via intraperitoneal injection.
 - The typical administration volume for mice is 5-10 mL/kg.
 - Prepare the formulation fresh daily and visually inspect for any precipitation before each injection.

Protocol 2: Preparation of SKLB1002 for Topical Ocular Administration

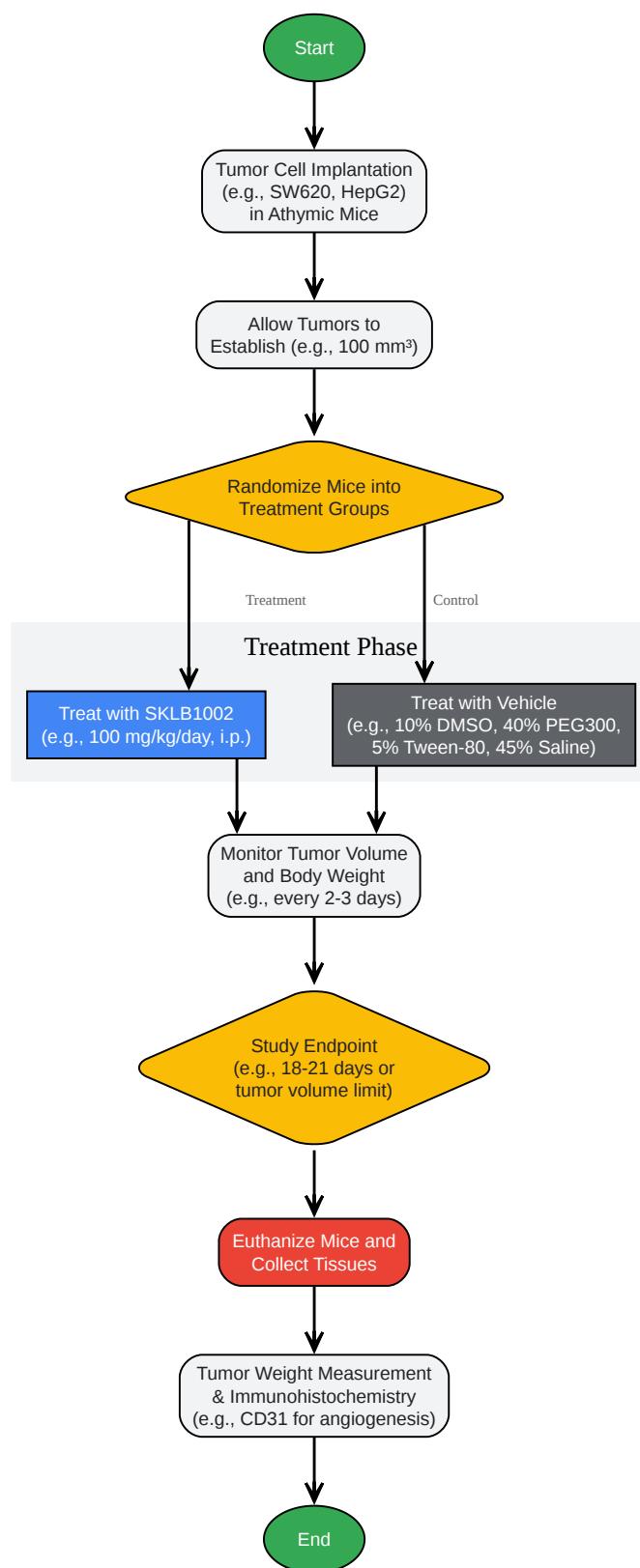
This protocol is adapted from a study on corneal neovascularization and is suitable for localized anti-angiogenic investigations in the eye.[\[4\]](#)

Materials:


- **SKLB1002** powder
- Carboxymethylcellulose sodium (CMC-Na)
- Sterile phosphate-buffered saline (PBS)
- Sterile conical tubes
- Magnetic stirrer

Procedure:

- Vehicle Preparation (0.5% CMC-Na):


- Weigh 0.5 g of CMC-Na.
- In a sterile beaker, slowly add the CMC-Na to 100 mL of sterile PBS while stirring vigorously with a magnetic stirrer.
- Continue stirring until the CMC-Na is fully dissolved and the solution is homogeneous.
- **SKLB1002** Formulation:
 - A concentration of 0.05 mg/mL has been shown to be effective.[4]
 - Weigh the appropriate amount of **SKLB1002** and add it to the prepared 0.5% CMC-Na vehicle.
 - Stir until the **SKLB1002** is fully suspended.
- Administration:
 - Administer the **SKLB1002** suspension as eye drops to the mice.
 - In the referenced study, the formulation was applied three times per day.[4]

Visualizations

[Click to download full resolution via product page](#)

Caption: **SKLB1002** inhibits VEGFR2 phosphorylation, blocking downstream signaling.

[Click to download full resolution via product page](#)

Caption: Workflow for an in vivo anti-tumor efficacy study of **SKLB1002**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SKLB1002 | VEGFR | TargetMol [targetmol.com]
- 4. SKLB1002, a potent inhibitor of VEGF receptor 2 signaling, inhibits endothelial angiogenic function in vitro and ocular angiogenesis in vivo - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 5. SKLB1002, a novel potent inhibitor of VEGF receptor 2 signaling, inhibits angiogenesis and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SKLB1002, a novel inhibitor of VEGF receptor 2 signaling, induces vascular normalization to improve systemically administered chemotherapy efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] SKLB1002, a Novel Potent Inhibitor of VEGF Receptor 2 Signaling, Inhibits Angiogenesis and Tumor Growth In Vivo | Semantic Scholar [[semanticscholar.org](https://www.semanticscholar.org)]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Mouse Studies with SKLB1002]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612002#how-to-prepare-sklb1002-for-in-vivo-mouse-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com